N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide
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Overview
Description
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide is a complex organic compound that features a unique combination of oxane, thiophene, and thiazole moieties
Mechanism of Action
Target of Action
Thiazole derivatives are known to have diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets of “N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of thiazole derivatives can vary widely depending on their specific structure and the biological target they interact with. For example, some thiazole derivatives have been found to inhibit certain enzymes, while others may interact with cell receptors .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For example, they may influence the synthesis of neurotransmitters, or they may interfere with the metabolic pathways of certain microorganisms .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole derivatives can vary widely depending on their specific structure. Some general characteristics of thiazoles include slight solubility in water, solubility in alcohol and ether, and sparing solubility in organic solvents and dyes .
Result of Action
The molecular and cellular effects of thiazole derivatives can vary widely depending on their specific targets and mode of action. For example, they may result in the inhibition of certain enzymes, leading to a decrease in the production of certain metabolites .
Action Environment
The action, efficacy, and stability of thiazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Thiophene Introduction: The thiophene moiety is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Thiazole Formation: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and α-haloketone.
Final Coupling: The final step involves coupling the oxane-thiophene intermediate with the thiazole carboxamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the thiophene or thiazole rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, under basic or acidic conditions depending on the desired substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene or thiazole derivatives.
Scientific Research Applications
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide
- N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
- N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide
Uniqueness
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide stands out due to its unique combination of oxane, thiophene, and thiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Properties
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c17-14(11-8-19-9-15-11)16-13(12-2-1-7-20-12)10-3-5-18-6-4-10/h1-2,7-10,13H,3-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJISKYDMZKCSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)C3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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